molecular formula C14H12ClF6NO B2895464 1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine CAS No. 2058814-08-5

1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine

Cat. No.: B2895464
CAS No.: 2058814-08-5
M. Wt: 359.7
InChI Key: ARSWEPKLQNRJPJ-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2-chlorobenzoyl group and two trifluoromethyl groups at the 3 and 5 positions

Preparation Methods

The synthesis of 1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzoyl chloride and 3,5-bis(trifluoromethyl)piperidine.

    Reaction Conditions: The 2-chlorobenzoyl chloride is reacted with 3,5-bis(trifluoromethyl)piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2-chlorobenzoyl group. Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Reagents such as hydrogen peroxide or sodium borohydride are commonly used.

    Addition Reactions: The trifluoromethyl groups can participate in addition reactions with electrophiles, leading to the formation of new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine can be compared with similar compounds such as:

    1-(2-Chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide: This compound has a similar 2-chlorobenzoyl group but differs in the presence of a semicarbazide moiety.

    1-(4-Chlorobenzoyl)-4-(4-chloro-2-(trifluoromethyl)phenyl)semicarbazide: This compound has a similar structure but with additional chlorine substitutions.

    1-(2-Chlorobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: This compound features a triazole ring instead of the trifluoromethyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)piperidin-1-yl]-(2-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF6NO/c15-11-4-2-1-3-10(11)12(23)22-6-8(13(16,17)18)5-9(7-22)14(19,20)21/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWEPKLQNRJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=CC=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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